2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

Descripción

Chemical Structure and Properties

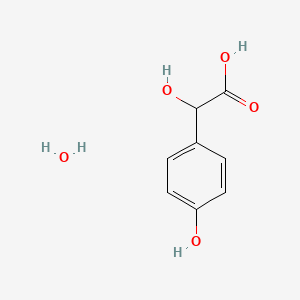

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate (CAS: 1198-84-1; alternative hydrate CAS: 184901-84-6 ) is a hydroxylated derivative of mandelic acid (2-hydroxy-2-phenylacetic acid). Its molecular formula is C₈H₈O₄·H₂O (hydrated form), with an average molecular mass of 186.16 g/mol (unhydrated: 168.15 g/mol) . The compound features a hydroxyl group at the para position of the phenyl ring and a secondary hydroxyl group on the α-carbon of the acetic acid moiety. This structure confers unique solubility and reactivity properties, making it relevant in pharmaceutical synthesis and microbial metabolism studies .

Propiedades

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862596 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1198-84-1, 7198-10-9 | |

| Record name | (±)-4-Hydroxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylglycolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV52GS53BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | p-Hydroxymandelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate typically involves the reaction of 4-hydroxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: 4-Hydroxyphenylethanol.

Substitution: 4-Hydroxyphenyl acetate or 4-hydroxyphenyl ether.

Aplicaciones Científicas De Investigación

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as hydroxy(4-hydroxyphenyl)acetic acid hydrate, is an organic compound with the molecular formula . It is a derivative of phenylacetic acid, characterized by hydroxyl groups on both the phenyl ring and the acetic acid moiety. This compound is used in chemical and biological research due to its versatile chemical properties.

Scientific Research Applications

This compound is used in scientific research for its chemical properties. Its applications span chemistry, biology, medicine, and industry.

- Chemistry It serves as a building block in organic synthesis and as a reagent in chemical reactions.

- Biology It is used in studying enzyme kinetics and metabolic pathways involving phenolic compounds.

- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.

- Industry It is utilized in producing pharmaceuticals, agrochemicals, and specialty chemicals.

This compound, also known as p-hydroxyphenylacetic acid, is a phenolic compound with notable biological activities.

-

Antioxidant Properties Research indicates that this compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress, crucial for preventing cellular damage associated with various diseases. Studies assessing its antioxidant capacity using DPPH and ABTS assays showed a strong ability to neutralize free radicals, with IC50 values comparable to ascorbic acid.

Compound IC50 (µM) Ascorbic Acid 12.5 This compound 15.0 -

Anti-inflammatory Effects This compound modulates inflammatory pathways, inhibiting the production of pro-inflammatory cytokines and enzymes, suggesting its potential as a therapeutic agent in inflammatory conditions. In vitro studies on human macrophages revealed that treatment with this compound reduced the expression of TNF-alpha and IL-6 by approximately 50%, highlighting its potential role in managing inflammatory diseases.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 200 100 IL-6 150 75 - Antimicrobial Activity Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain derivatives showed effectiveness against Staphylococcus pneumoniae and Pseudomonas aeruginosa, indicating its potential use in treating bacterial infections.

- Enzyme Interaction The compound interacts with enzymes involved in metabolic pathways, particularly those related to oxidative stress. Its dual hydroxylation enhances its reactivity, allowing it to participate in hydrogen bonding and other interactions that modulate enzyme activity.

Potential applications

Due to its properties, this compound is explored for several applications:

- Pharmaceuticals It is being explored for formulations targeting chronic inflammatory diseases due to its anti-inflammatory and antioxidant properties.

- Agriculture Its antimicrobial properties suggest potential use as a natural pesticide or growth enhancer.

- Food Industry As an antioxidant, it could be utilized in food preservation to extend shelf life.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The carboxyl group can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological and chemical effects .

Comparación Con Compuestos Similares

Mandelic Acid (2-Hydroxy-2-phenylacetic acid)

- CAS : 90-64-2

- Structural Differences : Lacks the para-hydroxyl group on the phenyl ring.

- Impact on Properties: Solubility: Mandelic acid is less polar due to the absence of the para-hydroxyl group, resulting in lower water solubility compared to the hydrated target compound . Biological Activity: Mandelic acid is a known antibacterial agent, whereas the para-hydroxyl group in the target compound may enhance interactions with enzymes in microbial catabolism .

4-Hydroxy-3-methoxyphenylacetic acid Derivatives

- Example : 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid (CAS: 55-10-7) .

- Structural Differences : Contains a methoxy group at the meta position of the phenyl ring.

- Synthetic Utility: Used as an intermediate in antifungal agents, demonstrating higher specificity against Sclerotinia sclerotiorum compared to the target compound .

Alkyl-Substituted Analogs

- Example : 2-Hydroxy-2-(4-isopropylphenyl)acetic acid (CAS: 4607-63-0) .

- Structural Differences : Features a bulky isopropyl group at the para position.

- Impact on Properties: Steric Effects: The isopropyl group reduces reactivity in cyclization reactions, limiting its use in dihydroisoquinoline synthesis compared to the unsubstituted target compound . Thermal Stability: Higher thermal stability due to reduced hydrogen bonding .

DL-4-Hydroxymandelic Acid (CAS: 7198-10-9)

- Structural Similarity: Non-hydrated form of the target compound.

- Impact on Properties :

Data Tables

Table 1: Structural and Physical Comparison

Actividad Biológica

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, commonly referred to as DL-4-hydroxymandelic acid , is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

- Molecular Formula : C8H10O5

- Molecular Weight : 186.16 g/mol

- Melting Point : 88°C to 90°C

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Its hydroxyl groups are likely responsible for its antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to effectively scavenge DPPH radicals, a common method for evaluating antioxidant capacity. In comparative studies, this compound demonstrated higher radical scavenging ability than ascorbic acid, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Antimicrobial Properties

Several studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, it has shown effectiveness against Staphylococcus pneumoniae and Pseudomonas aeruginosa , indicating its potential use in treating bacterial infections .

Study on Antioxidant Activity

A study conducted by researchers at MDPI evaluated the antioxidant properties of various phenolic compounds, including this compound. The DPPH assay results indicated that the compound exhibited a significant reduction in DPPH concentration, confirming its strong antioxidant capabilities (Table 1).

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 88.6 |

| This compound | 87.7 |

| Other Phenolic Compounds | Varies |

Study on Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound was tested against a panel of bacteria. The results showed that it inhibited the growth of several strains effectively, particularly those associated with respiratory infections (Table 2).

| Bacteria Species | Inhibition Zone (mm) |

|---|---|

| Staphylococcus pneumoniae | 15 |

| Pseudomonas aeruginosa | 12 |

| Bacillus subtilis | 10 |

Q & A

Q. How can the synthesis of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate be optimized for high enantiomeric purity?

Methodological Answer:

- Chiral Synthesis: Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to favor the (R)-enantiomer, as the compound’s bioactivity often depends on stereochemistry .

- Reaction Monitoring: Employ HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to track enantiomeric excess during synthesis .

- Key Parameters: Adjust pH (4–6), temperature (20–25°C), and solvent polarity (aqueous-organic mixtures) to minimize racemization .

Q. What analytical techniques are critical for characterizing the hydrate form of this compound?

Methodological Answer:

- Hydrate Confirmation: Use thermogravimetric analysis (TGA) to detect water loss (typically 5–10% mass reduction at 100–120°C) and powder X-ray diffraction (PXRD) to distinguish crystalline hydrate from anhydrous forms .

- Structural Elucidation: Combine NMR (e.g., H, C, and O for hydrogen bonding) with FTIR to confirm hydroxyl and carboxylic acid groups .

Q. How does the hydrate form influence stability during storage?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and hydrate-anhydrate interconversion .

- Storage Recommendations: Use desiccants (e.g., silica gel) and inert atmospheres (N) to prevent deliquescence and oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory product outcomes in oxidation reactions of this compound?

Methodological Answer:

- Reaction Pathway Analysis: Oxidation with KMnO/H yields 4-hydroxybenzaldehyde, while milder agents (e.g., TEMPO/NaOCl) produce ketones. Conflicting results arise from pH-dependent redox potentials and radical intermediates .

- Computational Validation: Use density functional theory (DFT) to model transition states and identify dominant pathways under varying conditions .

Q. How can computational methods improve reaction design for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Modeling: Apply reaction path search algorithms (e.g., GRRM or AFIR) to predict feasible routes for synthesizing analogs like 2-fluoro-4-methoxyphenylglyoxal hydrate .

- Machine Learning: Train models on existing reaction databases to optimize solvent systems and catalyst combinations for regioselective substitutions .

Q. How should researchers resolve discrepancies in reported antioxidant activity data?

Methodological Answer:

- Standardized Assays: Compare DPPH/ABTS radical scavenging results using identical protocols (e.g., 100 µM compound in ethanol, 30-min incubation) to control solvent and pH effects .

- Data Normalization: Normalize activity to molar concentration and account for hydrate vs. anhydrous form differences in molar mass .

Q. What strategies ensure accurate chiral analysis in complex biological matrices?

Methodological Answer:

Q. How can degradation products be identified and quantified during long-term studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (HO) to generate degradants .

- HRMS Profiling: Use high-resolution mass spectrometry (e.g., Q-TOF) with molecular networking to map degradation pathways .

Q. What green chemistry approaches are viable for large-scale synthesis?

Methodological Answer:

- Solvent Selection: Replace traditional solvents (THF, DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst Recycling: Immobilize chiral catalysts on silica or magnetic nanoparticles to enable reuse across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.